2-Formyl-6-methylpyridine-4-sulfonyl chloride
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Overview
Description
2-Formyl-6-methylpyridine-4-sulfonyl chloride is a chemical compound with significant importance in various fields of scientific research. It is known for its unique structure, which includes a formyl group, a methyl group, and a sulfonyl chloride group attached to a pyridine ring. This compound is used in various chemical reactions and has applications in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Formyl-6-methylpyridine-4-sulfonyl chloride typically involves the reaction of 2-formyl-6-methylpyridine with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group. The reaction mixture is usually cooled to prevent any side reactions and to achieve a high yield of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactions with optimized conditions to maximize yield and minimize costs. The process includes the use of advanced equipment to control temperature, pressure, and reaction time. The product is then purified using techniques such as distillation or crystallization to obtain a high-purity compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
2-Formyl-6-methylpyridine-4-sulfonyl chloride undergoes several types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with various nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.
Oxidation and Reduction Reactions: The formyl group can be oxidized to a carboxylic acid or reduced to an alcohol, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form complex organic molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used for oxidation.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed for reduction reactions.
Major Products Formed
Sulfonamide Derivatives: Formed by the reaction with amines.
Sulfonate Esters: Formed by the reaction with alcohols.
Carboxylic Acids and Alcohols: Formed by the oxidation and reduction of the formyl group, respectively.
Scientific Research Applications
2-Formyl-6-methylpyridine-4-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create complex molecules.
Biology: Employed in the synthesis of biologically active compounds, such as enzyme inhibitors or receptor modulators.
Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of drugs targeting specific enzymes or receptors.
Industry: Applied in the production of specialty chemicals, including dyes, agrochemicals, and polymers.
Mechanism of Action
The mechanism of action of 2-Formyl-6-methylpyridine-4-sulfonyl chloride involves its reactivity with nucleophiles due to the presence of the sulfonyl chloride group. This group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of various derivatives. The formyl group can also participate in nucleophilic addition reactions, further expanding the compound’s reactivity profile.
Comparison with Similar Compounds
Similar Compounds
2-Formylpyridine-4-sulfonyl chloride: Lacks the methyl group, which can affect its reactivity and applications.
6-Methylpyridine-4-sulfonyl chloride: Lacks the formyl group, limiting its use in certain reactions.
2-Formyl-6-methylpyridine: Lacks the sulfonyl chloride group, reducing its electrophilicity and reactivity with nucleophiles.
Uniqueness
2-Formyl-6-methylpyridine-4-sulfonyl chloride is unique due to the presence of all three functional groups (formyl, methyl, and sulfonyl chloride) on the pyridine ring. This combination of functional groups enhances its reactivity and versatility in various chemical reactions, making it a valuable compound in scientific research and industrial applications.
Properties
Molecular Formula |
C7H6ClNO3S |
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Molecular Weight |
219.65 g/mol |
IUPAC Name |
2-formyl-6-methylpyridine-4-sulfonyl chloride |
InChI |
InChI=1S/C7H6ClNO3S/c1-5-2-7(13(8,11)12)3-6(4-10)9-5/h2-4H,1H3 |
InChI Key |
BCNPDOKUFOMFHR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=N1)C=O)S(=O)(=O)Cl |
Origin of Product |
United States |
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